N-(2,4-difluorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
N-(2,4-Difluorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a spirocyclic compound featuring a fused indoline-thiazolidinone core. Its structure includes:
- A spiro[indoline-3,2'-thiazolidin] scaffold with two ketone groups (2,4'-dioxo).
- A 3,5-dimethylphenyl substituent at the 3' position of the thiazolidinone ring.
- An acetamide group linked to a 2,4-difluorophenyl moiety.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N3O3S/c1-15-9-16(2)11-18(10-15)31-24(33)14-35-26(31)19-5-3-4-6-22(19)30(25(26)34)13-23(32)29-21-8-7-17(27)12-20(21)28/h3-12H,13-14H2,1-2H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQCLRYQQWEJIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=C(C=C(C=C5)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A difluorophenyl group.
- A dimethylphenyl moiety.
- A spiro[indoline-thiazolidin] core.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H17F2N3O2 |
| Molecular Weight | 373.36 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the Spiro Compound : The initial step includes the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
- Introduction of Functional Groups : Subsequent reactions involve nucleophilic aromatic substitutions to introduce the difluorophenyl and dimethylphenyl groups.
- Final Acetylation : The final step is the acetylation of the amine to yield the target compound.
Biological Activity
Research has demonstrated various biological activities attributed to this compound:
Anticancer Activity
Studies have shown that this compound exhibits significant anticancer properties. In vitro assays indicated that it can inhibit the proliferation of several cancer cell lines.
Case Study: In Vitro Anticancer Testing
A study evaluated its effects on human colon cancer (HCT116) cells. The compound displayed an IC50 value of 4.36 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Preliminary findings suggest it may inhibit specific enzymes involved in cancer progression and inflammation.
The proposed mechanism involves binding to active sites on target enzymes or receptors, potentially altering their activity. Molecular docking studies have indicated favorable interactions between the compound and key biological targets.
Pharmacological Studies
Pharmacological evaluations have revealed that this compound has a promising profile for further drug development.
Table 2: Summary of Biological Activities
Scientific Research Applications
The compound exhibits several pharmacological properties that make it a candidate for therapeutic applications:
1. Anticancer Activity
- The compound has shown promise in inhibiting the proliferation of cancer cells. Its mechanism involves the inhibition of key signaling pathways such as the phosphatidylinositol-3-kinase (PI3K) pathway, which is crucial for cell growth and survival. Studies indicate significant reductions in cell viability at concentrations as low as 10 µM.
2. Antioxidant Properties
- The presence of furan and thiazolidine moieties suggests that this compound may possess antioxidant properties. These properties help protect cells against oxidative stress by scavenging free radicals.
3. Anti-inflammatory Effects
- Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Studies
Anticancer Activity
A study highlighted that derivatives similar to N-(2,4-difluorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide effectively inhibited the growth of various cancer cell lines by targeting the PI3K/Akt/mTOR signaling pathway. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
Oxidative Stress Protection
Research has shown that compounds containing furan rings exhibited strong antioxidant activity in vitro, effectively reducing oxidative damage in human cell cultures exposed to hydrogen peroxide.
Anti-inflammatory Potential
In animal models, derivatives with similar structures demonstrated a marked decrease in paw edema and inflammatory cytokines after administration, indicating their potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Structural Analogues with Spiro-Thiazolidinone Cores
2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin)-3'yl)acetamide Derivatives (4a-4g)
- Key Features :
- Similar spiro[indoline-3,2'-thiazolidin] core with a 2,4'-dioxo configuration.
- Substituents: Benzo[d]thiazol-2-ylthio group at the acetamide position.
- Activity : Exhibited anti-inflammatory, analgesic, and antibacterial effects. Compound 5d (with a methyl substituent) showed the highest antibacterial potency, while 5e (chloro-substituted) demonstrated superior analgesic activity .
3'-(4-(1-Acetyl-5-(4-Fluorophenyl)-2-Pyrazoline-3-yl)Phenyl)-Spiro[indoline-3,2'-thiazolidene]-2,4'-dione
- Key Features: Spiro-thiazolidinone core with a 4-fluorophenyl-pyrazoline substituent.
- Activity : Demonstrated strong antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Comparison: The target compound’s 2,4-difluorophenyl group (vs. mono-fluorophenyl) may offer enhanced electron-withdrawing effects, improving receptor affinity or metabolic stability.
Analogues with Acetamide Linkages and Aromatic Substitutents
2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide
- Key Features :
- Acetamide group linked to a 3,4-dichlorophenyl ring and a pyrazolone moiety.
- Structural Insights : Crystal structure analysis revealed that dihedral angles between aromatic rings (e.g., 54.8–77.5°) influence molecular conformation and intermolecular interactions .
- Comparison : The target compound’s 2,4-difluorophenyl group (smaller, more electronegative than chlorine) may reduce steric hindrance and improve solubility.
Flumetsulam (N-(2,6-Difluorophenyl)-5-Methyltriazolo[1,5-a]Pyrimidine-2-Sulfonamide)
- Key Features :
- 2,6-Difluorophenyl group attached to a triazolopyrimidine sulfonamide core.
- Activity : Commercial herbicide targeting acetolactate synthase .
- Comparison : While flumetsulam’s core differs, the difluorophenyl group’s role in enhancing binding affinity through electronic effects is a shared feature.
Analogues with Spiro Architectures in Medicinal Chemistry
Spiro[indoline-3,2'-pyrrolidin]-2-one Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
